molecular formula C9H18ClNO2 B1434488 (S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride CAS No. 1965305-35-4

(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride

Cat. No. B1434488
M. Wt: 207.7 g/mol
InChI Key: IPAHPPZMOMRABY-FVGYRXGTSA-N
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Description

“(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride” is a chemical compound with the formula C9H18ClNO2 . It is a product in the category of Pharmaceutical Building Blocks and Chiral Compounds .


Molecular Structure Analysis

The molecular structure of similar compounds like (S)-Methyl piperidine-3-carboxylate has been reported . The molecular formula of “(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride” is C9H18ClNO2, and its molecular weight is 207.6997 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride” include a molecular weight of 207.6997 . For related compounds like Methyl 3-piperidinecarboxylate, properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability have been reported .

Scientific Research Applications

Anticancer Potential

  • Propanamide Derivatives Synthesis: Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized from (S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester, exhibit promising anticancer activity. These compounds, particularly 6h, 6j, and 6e, show significant potential as strong anticancer agents (Rehman et al., 2018).

Structural and Conformational Studies

  • Structural Characterization: The compound 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid 1,1-dimethyl-2-(N-piperidinyl)ethyl ester hydrochloride (terflavoxate-HCl) was structurally characterized, revealing a rigid chromone system with phenyl and ester chains (Leonardi et al., 1993).
  • Piperidine Derivatives Synthesis: Piperidine derivatives synthesized from serine and terminal acetylenes, including those related to (S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester, show a general route to optically pure piperidines with versatile intermediate properties for a broad range of amines (Acharya & Clive, 2010).

Pharmacological Applications

  • Microbial Reduction Studies: Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, closely related to (S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester, undergoes microbial reduction by various microorganisms, producing high diastereo- and enantioselectivities. This process is important for understanding the microbial interactions with similar compounds (Guo et al., 2006).

Mass Spectrometry Analysis

  • Fatty Acids Analysis: Piperidine ester derivatives, including those derived from (S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester, are advantageous in mass spectral analyses of fatty acids from human serum phospholipids and cholesteryl esters. These derivatives provide more diagnostic information compared to methyl esters (Marnela et al., 1988).

properties

IUPAC Name

ethyl (3S)-3-methylpiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-3-12-8(11)9(2)5-4-6-10-7-9;/h10H,3-7H2,1-2H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAHPPZMOMRABY-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(CCCNC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride
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(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride

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